molecular formula C10H8F3N3 B2488631 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine CAS No. 1778384-22-7

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine

Cat. No.: B2488631
CAS No.: 1778384-22-7
M. Wt: 227.19
InChI Key: IONJKIVWOKSDDE-UHFFFAOYSA-N
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Description

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pyridine ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine are largely attributed to the presence of a fluorine atom and a pyridine in their structure . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Cellular Effects

It is known that the presence of a fluorine atom in organic compounds can influence cell function . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Molecular Mechanism

It is known that the trifluoromethyl group can participate in various chemical reactions, such as Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Temporal Effects in Laboratory Settings

It is known that the demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years .

Metabolic Pathways

It is known that organofluorine compounds, which include trifluoromethyl groups, have found numerous applications in medicines, electronics, agrochemicals, and catalysis .

Transport and Distribution

The presence of a fluorine atom in organic compounds can influence their transport and distribution .

Subcellular Localization

The presence of a fluorine atom in organic compounds can influence their subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine typically involves the trifluoromethylation of a pyrazole derivative followed by its coupling with a pyridine moiety. One common method includes the nucleophilic activation of pyridine and quinoline derivatives through hydrosilylation and successive electrophilic trifluoromethylation of the enamine intermediate . Another approach involves the use of transition metal-based catalysts such as iron fluoride in a vapor-phase reaction at high temperatures (>300°C) to achieve the desired trifluoromethylation .

Industrial Production Methods

Industrial production of trifluoromethylated pyridine derivatives often employs large-scale vapor-phase reactions due to their efficiency and scalability. The use of transition metal catalysts and controlled reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyridine oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine is unique due to its specific combination of a trifluoromethyl group, pyrazole ring, and pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONJKIVWOKSDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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